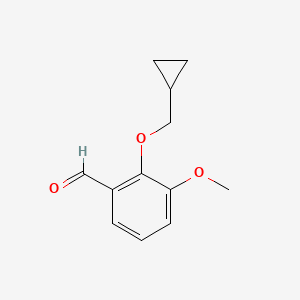
2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde
Overview
Description
2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde, also known as CPMA, is a chemical compound that has been studied for its potential applications in scientific research. CPMA is a white to off-white crystalline powder that has a molecular weight of 200.24 g/mol. This compound is commonly used in the field of medicinal chemistry and has been shown to have a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Spectroscopic and Structural Characterizations
Spectroscopic studies on similar methoxybenzaldehyde compounds, such as the work done on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, contribute to understanding the structural properties and potential applications of these compounds in material science. These studies offer insights into the molecular structure, which is crucial for designing new materials with desired properties (H. Özay et al., 2013).
Applications in Catalysis
Methoxybenzaldehyde derivatives are also explored for their catalytic applications, as seen in the synthesis and characterization of Schiff bases derived from 4′-aminobenzo-15-crown-5. These compounds exhibit metal ion binding properties, indicating their potential use in catalysis and separation processes within chemical industries (H. Güler et al., 2012).
Natural Occurrence and Biosynthesis
Exploring the natural resources and biosynthesis of methoxybenzaldehydes highlights their significance in plants and their application in food, cosmetics, and pharmaceutical industries. These compounds exhibit refreshing fragrances and significant medicinal properties. The biosynthetic pathways of such compounds are of interest for biotechnological applications, aiming to harness their potential in various industries (A. Kundu & A. Mitra, 2016).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-10(7-13)12(11)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWBDIPOMLBVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



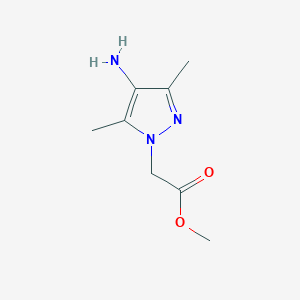


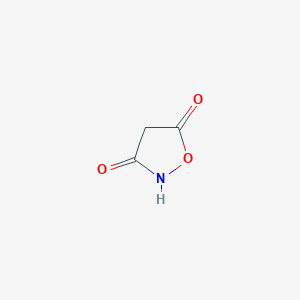
![2-[Cyclopentyl(methyl)amino]ethanol](/img/structure/B3085314.png)

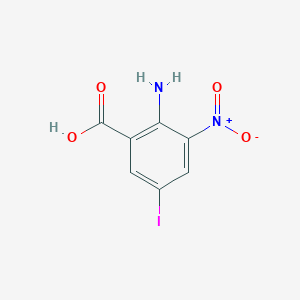
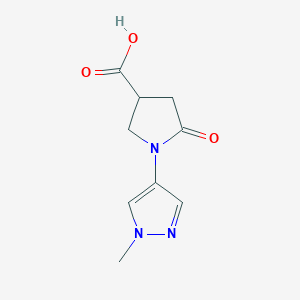
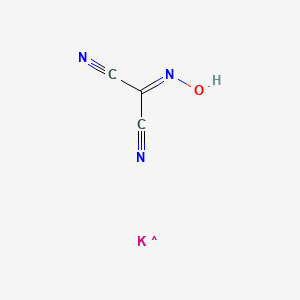
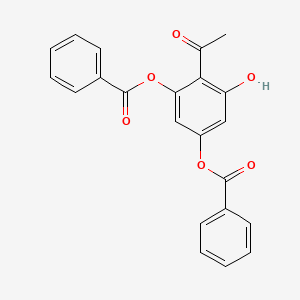
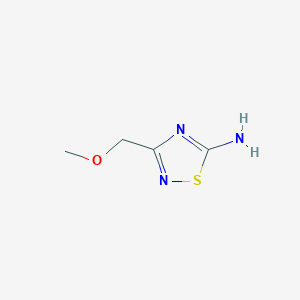

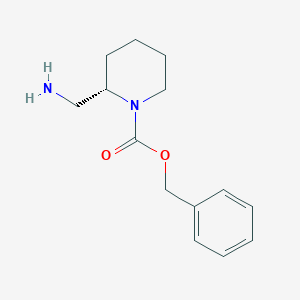
![5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B3085373.png)